molecular formula C7H11N3O B2701644 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol CAS No. 1593018-20-2

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol

Cat. No. B2701644
CAS RN: 1593018-20-2
M. Wt: 153.185
InChI Key: BKJNIVRIXZEFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol is a small organic framework that has been identified to provide potent ligands for numerous receptors . It is part of the piperazine-fused triazoles and has been regarded as a “privileged motif” for several decades .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol involves several steps. The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol is complex, with both elements of the condensed system – 1,2,4-triazole and piperazine – being kept in focus of the scientific community .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol are complex and involve several steps . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

Scientific Research Applications

Anticancer Activity

The compound and its derivatives have shown potential in the field of cancer research . They have been found to exhibit cytotoxic potential against lung carcinoma (H157) and vero cell lines .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity. Some derivatives of the compound have shown potential activity against bacterial strains and fungal strains .

Analgesic and Anti-inflammatory Activity

The compound has been associated with analgesic and anti-inflammatory activities . This makes it a potential candidate for the development of new pain relief and anti-inflammatory drugs.

Antioxidant Activity

The compound has shown antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus potentially reducing the risk of chronic diseases.

Antiviral Activity

The compound has been associated with antiviral activities . This suggests that it could be used in the development of new antiviral drugs.

Enzyme Inhibition

The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes.

Future Directions

The future directions for the research and development of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol are promising. The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . Furthermore, the compound is a part of the piperazine-fused triazoles, which have been regarded as a “privileged motif” for several decades , indicating its potential for further exploration in medicinal chemistry.

properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c11-4-6-1-2-7-9-8-5-10(7)3-6/h5-6,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJNIVRIXZEFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=CN2CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol

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